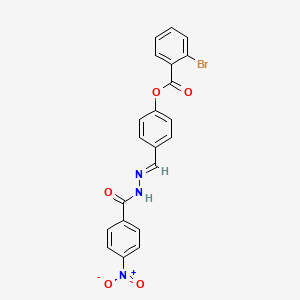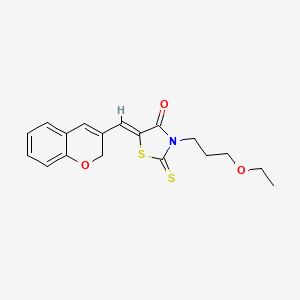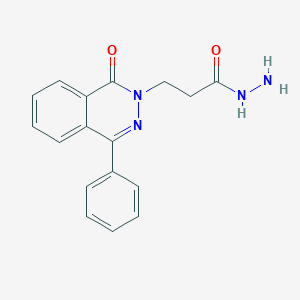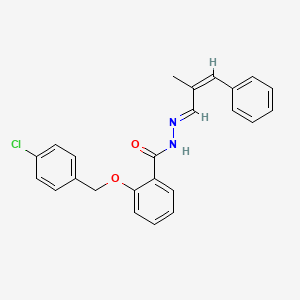![molecular formula C22H24ClN3O2S2 B12019029 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the following chemical formula:
C31H24ClN3O4S2
. It belongs to the class of benzothieno[2,3-d]pyrimidines and features a chlorophenyl group, a sulfanyl (thiol) group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but its structure is intriguing due to the fused benzothiophene and pyrimidine rings.Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a chlorophenyl ketone and a thiol compound can yield the core benzothieno[2,3-d]pyrimidine scaffold. Subsequent acetylation of the amino group provides the final product.
Reaction Conditions::- Condensation Reaction : The reaction typically occurs under mild conditions, using a base as a catalyst.
- Acetylation : Acetylation of the amino group can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: While industrial-scale production details are proprietary, research laboratories often synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation : The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution : The chlorophenyl group is susceptible to substitution reactions.
- Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorophenyl group.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction could yield the corresponding alcohol, while substitution might lead to various derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and potential biological activity.
- Chemistry : Researchers study its reactivity and use it as a building block for more complex molecules.
- Industry : Its properties may be exploited in materials science or catalysis.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While there are no direct analogs with the same exact structure, related benzothieno[2,3-d]pyrimidines exist. For instance:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities and may exhibit comparable reactivity or biological effects.
Propiedades
Fórmula molecular |
C22H24ClN3O2S2 |
|---|---|
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H24ClN3O2S2/c1-3-25(4-2)18(27)13-29-22-24-20-19(16-7-5-6-8-17(16)30-20)21(28)26(22)15-11-9-14(23)10-12-15/h9-12H,3-8,13H2,1-2H3 |
Clave InChI |
SRQCAOMSHUMOAK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)

![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)


![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)
